苯甲醛二苄基腙

描述

Synthesis Analysis

Benzaldehyde dibenzylhydrazone can be synthesized through a reaction involving benzaldehyde and dibenzylhydrazine under specific conditions. Studies have focused on optimizing the synthesis process to achieve higher yields and purity of the compound. For example, reactions of benzaldehyde semicarbazone with various ruthenium complexes have been explored to understand the chemical control on the coordination mode of such ligands, which could potentially be applied to the synthesis and modification of benzaldehyde dibenzylhydrazone analogs (Basuli, Peng, & Bhattacharya, 2001).

Molecular Structure Analysis

The molecular structure of benzaldehyde dibenzylhydrazone has been analyzed using various techniques, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the ligand coordination modes and the impact of different substituents on the molecule's structure and stability. The coordination of benzaldehyde semicarbazone ligands to ruthenium, for instance, highlights the versatility of such compounds in forming complexes with different coordination modes and chelate ring sizes, which is essential for understanding the structural aspects of benzaldehyde dibenzylhydrazone (Basuli, Peng, & Bhattacharya, 2001).

Chemical Reactions and Properties

Benzaldehyde dibenzylhydrazone participates in various chemical reactions, showcasing its reactivity and the influence of its molecular structure on these processes. For example, its derivatives have been involved in catalytic applications, demonstrating the compound's utility in facilitating C–C and C–N coupling reactions. These reactions are critical for the synthesis of complex organic molecules and have significant implications in medicinal chemistry and materials science (Dutta, Datta, Seth, & Bhattacharya, 2012).

科学研究应用

化学反应与合成

- 1,2-二苄基腙与芳香醛(包括苯甲醛)的反应形成苯甲醛二苄基腙。安德森和夏普(1984、1985)对这一过程进行了研究,结果表明产率很高,并表明直接通过腙醇或腙离子中的氢化物转移形成,而不是通过偶氮甲亚胺中间体 (Anderson & Sharp, 1984), (Anderson & J. Sharp, 1985)。

材料科学中的应用

- 源自芳香醛的苯甲醛二苄基腙用于制造苯甲醛的稳定前体。这些前体通过静电纺丝嵌入聚乳酸纤维中,展示了在材料科学中的潜在应用,尤其是受控释放系统 (Jash, Paliyath, & Lim, 2018)。

抗分枝杆菌特性

- 苯甲醛衍生物,例如苯甲醛-S-苄基异硫氰酸腙,因其抗分枝杆菌特性而受到研究。这项研究突出了苯甲醛衍生物在药物化学中的潜力,特别是针对结核分枝杆菌和其他菌株 (Petrlíková, Waisser, Heinisch, & Stolaříková, 2011)。

催化和反应机理

- 苯甲醛在 Pd/C 催化剂上还原胺化的研究揭示了涉及苯甲醛衍生物的化学反应机理。这些发现对于理解催化过程和反应选择性很有价值 (Heinen, Peters, & Bekkum, 2000)。

生化研究

- 苯甲醛衍生物,包括苯甲醛二苄基腙,已用于生化研究,例如研究由马肝醇脱氢酶催化的氧化机理。这项研究提供了对酶促反应和代谢途径的更深入理解 (Olson, Luo, Almarsson, & Bruice, 1996)。

环境和工业应用

- 苯甲醛及其衍生物参与各种环境和工业过程,例如苯甲醇氧化为苯甲醛。该过程在化妆品、香料、食品和制药等行业有应用。该研究探讨了催化剂的影响,并提供了对高效工业化学过程的见解 (Sharma, Soni, & Dalai, 2012)。

遗传毒性研究

- 苯甲醛,一种与苯甲醛二苄基腙相关的化合物,已在果蝇等生物模型中研究其遗传毒性作用。这项研究对于了解这些化学物质的安全性及对环境的影响至关重要 (Pv, Priyanka, Swarna, & Akshaya, 2012)。

化学反应的动力学和机理

- 关于涉及苯甲醛等芳香醛的化学反应的动力学和机理的研究提供了对反应途径的基本见解,这对于开发高效且可持续的化学过程至关重要 (Ellis, Scott, & Walker, 2003)。

酶促反应和生物催化

- 苯甲醛裂合酶 (BAL) 催化苯偶姻衍生物的形成和裂解,证明了苯甲醛及其衍生物在生物催化和酶促反应中的作用。这对生物技术和制药行业有影响 (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007)。

食品科学与安全

- 苯甲酸及其衍生物与苯甲醛衍生物密切相关,因其在食品中出现和作为添加剂而被广泛研究。了解它们的影响对于食品安全和公共卫生至关重要 (Del Olmo, Calzada, & Nuñez, 2017)。

作用机制

安全和危害

While benzaldehyde is generally regarded as safe when used in small quantities, particularly in the food and fragrance industries, it can pose health risks under certain conditions . It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

未来方向

The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, is presented . This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde . Therefore, alternative methodology allowing general and facile synthesis of substituted (benz)aldehydes remains a highly desirable goal .

属性

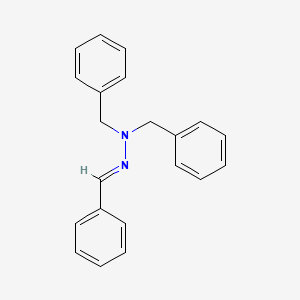

IUPAC Name |

N-benzyl-N-[(E)-benzylideneamino]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2/c1-4-10-19(11-5-1)16-22-23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-16H,17-18H2/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRHIFIUOXQKIX-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)